N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide
Description
Structure and Key Features The compound N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide features an acetamide backbone bridging two aromatic heterocycles: a 6-chloroindole moiety and a benzimidazole group attached via an ethyl chain. The indole and benzimidazole rings are pharmacologically significant due to their ability to engage in π-π stacking and hydrogen bonding, which are critical for receptor interactions .
Properties
Molecular Formula |
C19H17ClN4O |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17ClN4O/c20-14-6-5-13-8-10-24(17(13)11-14)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23) |
InChI Key |
ZMWAIXATDWXOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Moiety: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling of Benzimidazole and Indole: The final step involves the coupling of the benzimidazole and indole moieties through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.
Substitution: The chloro group in the indole moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and thus disrupting cell division. The indole moiety can interact with various receptors and enzymes, modulating their activity. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
Compound Y041-0803 ()
- Structure : 2-(6-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide.
- Key Difference : Replaces benzimidazole with a second indole (indol-3-yl) in the ethyl chain.
Compound 6i ()
- Structure : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide.
- Key Difference : Substitutes indole with a triazole-chlorophenyl group.
- Activity : 64.99% quorum sensing inhibition at 250 µM, highlighting the role of triazole in bacterial communication disruption .
Compound 13 ()
- Structure : 2-{4-[(1-Benzoylbenzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide.
- Key Difference : Incorporates a triazole-thioether linker and nitro group.
- Activity : Significant anti-HCV activity, emphasizing the importance of sulfur and nitro substituents in antiviral targeting .
Analogues with Varied Substituents
N-(2-Methoxybenzyl)-2-(6-Chloro-1H-indol-1-yl)acetamide ()
- Structure : Methoxybenzyl replaces the benzimidazole-ethyl group.
Compound Y041-7606 ()
- Structure : N-[(1H-Benzimidazol-2-yl)methyl]-2-(6-bromo-1H-indol-1-yl)acetamide.
- Key Difference : Bromo substituent instead of chloro at indole’s 6-position.
- Impact : Bromine’s larger atomic radius may increase steric hindrance, affecting binding pocket interactions .
Comparative Data Table
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(6-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzimidazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Benzimidazole derivatives often exhibit significant anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells and modulating various signaling pathways.
- Anti-inflammatory Effects : The compound may interact with inflammatory pathways, potentially inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Antimicrobial Properties : Studies have shown that benzimidazole derivatives possess antibacterial and antifungal activities, making them candidates for treating infections.
- Neuroprotective Effects : Some benzimidazole-based compounds exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzimidazole and indole rings significantly influence biological activity. For instance:
- Substitution Patterns : The presence of electron-withdrawing groups (like chloro) at specific positions enhances the compound's potency against certain targets.
- Linker Length : The ethyl linker between the benzimidazole and indole moieties plays a crucial role in maintaining the spatial orientation necessary for biological activity.
Case Study 1: Anticancer Activity
A study demonstrated that a related benzimidazole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies indicated that the compound inhibited IL-6 production in activated macrophages, suggesting its role as an anti-inflammatory agent. This effect was attributed to the inhibition of NF-kB signaling pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
